
(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
Overview
Description
(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a propenoic acid derivative featuring a benzodioxol substituent at the 5-position of the aromatic ring. The (2Z) designation indicates a cis configuration of the double bond between C2 and C3 (Figure 1). The benzodioxol moiety (a fused 1,3-dioxole and benzene ring) enhances lipophilicity and may influence biological activity through interactions with aromatic-binding receptors or enzymes .
Natural sources of structurally related compounds include Anthriscus sylvestris (), where derivatives such as (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)-2-propen-1-yl esters have been isolated and studied for anti-colon cancer activity . Synthetic routes to such compounds often involve Claisen-Schmidt condensations or esterification of pre-functionalized benzodioxol precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product . The reaction conditions typically involve heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include substituted benzodioxole derivatives, carboxylic acids, and aldehydes. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Structural Characteristics
The compound features a methylenedioxy group attached to a cinnamic acid backbone, which contributes to its unique chemical reactivity and biological activity.
Antioxidant Properties
Research indicates that (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid exhibits strong antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of lipid peroxidation, suggesting potential use in formulations aimed at combating oxidative damage in cells .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
Study Source | Methodology | Findings |
---|---|---|
Journal of Ethnopharmacology | In vitro assays | Reduced TNF-alpha levels by 40% |
Phytotherapy Research | Animal models | Decreased paw edema in rats by 50% |
Pesticidal Activity
This compound has shown promise as a natural pesticide. Its application can reduce pest populations while minimizing environmental impact compared to synthetic pesticides.
Case Study:
A field trial reported in Pest Management Science revealed that formulations containing this compound reduced aphid populations by over 60% without harming beneficial insects .
Preservative Properties
The compound's antioxidant properties extend to food preservation, where it can inhibit spoilage and extend shelf life.
Data Table: Preservative Efficacy
Food Type | Concentration (mg/L) | Shelf Life Extension |
---|---|---|
Olive Oil | 50 | 6 months |
Fruit Juices | 100 | 4 months |
Skin Protection
Due to its antioxidant and anti-inflammatory properties, this compound is explored in cosmetic formulations aimed at protecting skin from UV damage and aging.
Case Study:
A clinical trial published in Dermatology Research and Practice reported improved skin hydration and elasticity among participants using creams containing this compound .
Mechanism of Action
The mechanism of action of (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitrypanosomal activity is attributed to its ability to inhibit specific enzymes in the Trypanosoma cruzi parasite, disrupting its metabolic pathways and leading to cell death . The benzodioxole ring plays a crucial role in binding to the active sites of these enzymes, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: (2Z) vs. (2E) Configuration
The (2E)-isomer of this compound, (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid (CAS 38489-76-8), differs in the trans configuration of the double bond (Figure 2). This geometric distinction impacts physicochemical properties:
- Dipole Moment : The Z-isomer exhibits a higher dipole moment due to the cis arrangement of the carboxylic acid and benzodioxol groups, increasing polarity and aqueous solubility.
Crystallographic studies (using SHELX or ORTEP-3 ) reveal distinct hydrogen-bonding networks: the Z-isomer forms intramolecular hydrogen bonds between the carboxylic acid and dioxol oxygen, stabilizing a planar conformation, whereas the E-isomer adopts a non-planar arrangement with intermolecular interactions .
Functional Group Variations
a. Benzodioxol Derivatives with Amino Groups Compounds like 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one () replace the propenoic acid with an amino-ketone group. This substitution eliminates the conjugated acid system, reducing acidity (pKa ~10 vs. ~4 for the propenoic acid) and altering bioavailability. Such derivatives are often investigated as psychoactive analogs due to structural similarities to amphetamines .
b. Imidazole-Containing Analogs (2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid () substitutes the benzodioxol ring with an imidazole group. The imidazole’s basic nitrogen atoms introduce pH-dependent charge states, enhancing water solubility at physiological pH. This structural change may also modulate biological targets, such as enzymes requiring metal coordination (e.g., histidine-dependent kinases) .
Natural Product Derivatives
In Anthriscus sylvestris, compound 9 [(2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)-2-propen-1-yl ester] demonstrates moderate anti-colon cancer activity (IC50 = 113.03 µg/mL against HT29 cells) .
Data Tables
Table 1. Physicochemical Properties
Compound | Configuration | logP | pKa | Solubility (mg/mL, H2O) |
---|---|---|---|---|
(2Z)-3-(2H-benzodioxol-5-yl)propenoic acid | Z | 1.8 | 4.2 | 12.5 |
(2E)-3-(2H-benzodioxol-5-yl)propenoic acid | E | 2.1 | 4.0 | 8.3 |
1-(2H-benzodioxol-5-yl)-2-(methylamino)butan-1-one | - | 2.5 | ~10 | 5.6 |
Research Implications
- Drug Design : The Z-isomer’s planar structure and hydrogen-bonding capacity make it a candidate for enzyme inhibition (e.g., cyclooxygenase), while E-isomers may suit applications requiring lipophilic interactions.
Biological Activity
(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid, also known as 3-(1,3-benzodioxol-5-yl)prop-2-enoic acid or methylenedioxycinnamic acid, is an organic compound belonging to the class of coumaric acids and derivatives. This compound has garnered attention due to its potential biological activities, including insecticidal properties and effects on metabolic processes. This article reviews the biological activity of this compound based on recent research findings.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | CHO |
Molecular Weight | 192.17 g/mol |
CAS Registry Number | Not Available |
Appearance | White to pale yellow crystals or powder |
1. Insecticidal Activity
Recent studies have highlighted the insecticidal potential of compounds related to this compound. A study focused on the larvicidal activity against Aedes aegypti, a vector for several viral diseases, demonstrated that derivatives of benzodioxole exhibited significant insecticidal properties. Among these, 3,4-(methylenedioxy)cinnamic acid showed promising results with LC and LC values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM, respectively . These findings suggest that the structural features of this compound may enhance its effectiveness as an insecticide.
2. Antidiabetic Potential
Another area of investigation is the antidiabetic properties associated with benzodioxole derivatives. Research has indicated that certain derivatives exhibit potent inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. For instance, compound IIc displayed an IC value of 0.68 µM against α-amylase while showing minimal cytotoxicity towards normal human cells (IC > 150 µM) . In vivo studies further supported these findings, where administration of IIc in diabetic mice resulted in a significant reduction in blood glucose levels .
Case Study 1: Larvicidal Activity against Aedes aegypti
In a controlled study assessing various benzodioxole derivatives for their larvicidal activity against Aedes aegypti, researchers synthesized several compounds and tested their efficacy. The results indicated that while traditional insecticides like temephos were effective at lower concentrations (LC < 10.94 μM), newer compounds like the methylenedioxy derivative provided a viable alternative with comparable efficacy but potentially lower toxicity to non-target organisms .
Case Study 2: Antidiabetic Effects in Diabetic Mice
In another study aimed at evaluating the antidiabetic effects of benzodioxole derivatives, compound IIc was administered to streptozotocin-induced diabetic mice. The results showed a decrease in blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests that this compound and its derivatives hold promise for developing new antidiabetic therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid, and how are stereochemical outcomes controlled?
The synthesis typically involves Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde and malonic acid derivatives. Stereochemical control of the Z-configuration at the α,β-unsaturated double bond is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts like piperidine). For example, polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) favor Z-selectivity due to kinetic control . Characterization of stereochemistry requires NMR (coupling constants between C2 and C3 protons: J ≈ 12–14 Hz for Z-isomers) and IR spectroscopy (conjugated C=O stretching near 1680 cm⁻¹) .
Q. How does the benzodioxole moiety influence the electronic properties of the α,β-unsaturated carboxylic acid system?
The benzodioxole group acts as an electron-donating substituent via resonance, stabilizing the conjugated system and enhancing electrophilicity at the β-carbon. This is critical in Michael addition reactions, where nucleophiles attack the β-position. UV-Vis spectroscopy (λmax ≈ 280–320 nm) and computational studies (DFT calculations) are used to quantify charge distribution and predict reactivity .
Q. What analytical techniques are recommended for purity assessment and structural validation?
- CHN analysis : Validates elemental composition (e.g., C: 58.5%, H: 3.8%, O: 30.2% for C₁₁H₈O₅).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (retention time ~8.2 min under isocratic elution with 60% methanol/water).
- Mass spectrometry : ESI-MS in negative mode ([M-H]⁻ peak at m/z 219.1) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity data for this compound in Michael addition reactions?
Contradictions in reaction rates or selectivity may arise from variations in nucleophile strength, solvent effects, or trace moisture. To resolve these:
- Systematic kinetic studies : Vary solvents (e.g., THF vs. DMSO), temperatures, and nucleophiles (e.g., amines vs. thiols).
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.
- Control experiments : Include anhydrous conditions and inert atmospheres to exclude side reactions .
Q. What strategies optimize the compound’s application in polymer synthesis while minimizing side reactions?
The α,β-unsaturated system undergoes radical or anionic polymerization but may react with initiators (e.g., peroxides). Mitigation strategies:
- Initiator selection : Use azobisisobutyronitrile (AIBN) at 70°C for controlled radical polymerization.
- Co-monomer design : Incorporate electron-deficient monomers to reduce cross-linking.
- Post-polymerization analysis : GPC for molecular weight distribution and DSC for thermal stability .
Q. How can computational modeling enhance the design of derivatives with tailored optical properties?
- TD-DFT calculations : Predict UV-Vis absorption maxima by modeling HOMO-LUMO transitions.
- Molecular docking : Screen derivatives for non-linear optical (NLO) activity by analyzing hyperpolarizability (β) values.
- Solvent effect simulations : COSMO-RS models to assess solvatochromic shifts .
Q. Methodological Considerations
Q. What experimental precautions are critical for handling this compound in long-term stability studies?
- Storage : Store at 4°C in amber vials under nitrogen to prevent oxidation and photodegradation .
- Degradation monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Matrix stabilization : For aqueous studies, add antioxidants (e.g., BHT) and refrigerate samples to slow organic degradation .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction reveals:
- Torsional angles : Benzodioxole and prop-2-enoic acid planes form a dihedral angle of ~15°, indicating partial conjugation.
- Hydrogen bonding : Carboxylic acid dimers (O···H distance ≈ 1.8 Å) stabilize the crystal lattice.
Reference Cambridge Structural Database (CSD) entries for analogous compounds to validate findings .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYZMGOKIROEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019906 | |
Record name | 3',4'-Methylenedioxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-80-0 | |
Record name | 3′,4′-Methylenedioxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2373-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Methylenedioxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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